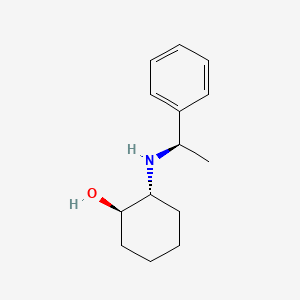
1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol, also known as 2-Furylmethoxypropylamine (2-FMP), is a synthetic compound that has been used in scientific research for many years. It is a versatile compound of interest to the scientific community due to its wide range of applications and potential uses.
Wissenschaftliche Forschungsanwendungen
Biologically Produced ChemicalsThe research on biologically produced chemicals like 1,3-propanediol and 2,3-butanediol highlights the importance of efficient downstream processing for chemicals that could be structurally or functionally related to "1-(2-Furylmethoxy)-3-(methylamino)propan-2-ol" (Zhi-Long Xiu & A. Zeng, 2008). These findings underscore the relevance of separation technologies in the production of specialty chemicals, potentially including "this compound."
Sustainable Solvent Applications
The study on 2-methyloxolane (2-MeOx) presents a sustainable lipophilic solvent alternative for extracting natural products, pointing towards an eco-friendly approach in chemical extraction processes which could be applicable to compounds like "this compound" (Vincent Rapinel et al., 2020). This research emphasizes the potential for using bio-based solvents in the extraction and processing of chemical compounds, aligning with environmental sustainability goals.
Food Flavor and Safety
Investigations into branched chain aldehydes as flavor compounds in foods reveal the nuanced balance between desirable flavor profiles and potential health risks, a context that may be relevant when considering the applications of "this compound" in food-related or sensory applications (B. Smit, W. Engels, & G. Smit, 2009). Understanding the formation, breakdown, and sensory impact of such compounds can inform their use in food science and technology.
Ethylene Perception Inhibition in Agriculture
The application of 1-methylcyclopropene (1-MCP) in fruits and vegetables to inhibit ethylene perception and extend shelf life demonstrates the potential for chemical interventions in agricultural produce management. Similar principles may apply to "this compound" in terms of modifying plant physiology or responses (C. Watkins, 2006). This area of research highlights the intersection of chemistry and plant science, with implications for food storage, ripening, and senescence.
Advanced Material Synthesis
Benzene-1,3,5-tricarboxamide (BTA) and its applications in nanotechnology and polymer processing present a framework for understanding how small molecular modifications can profoundly impact material properties and applications, a concept potentially applicable to "this compound" in material science (S. Cantekin, T. D. de Greef, & A. Palmans, 2012). This illustrates the role of chemical compounds in advancing materials science through molecular design and self-assembly.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethoxy)-3-(methylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-10-5-8(11)6-12-7-9-3-2-4-13-9/h2-4,8,10-11H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAARPPXWXOTLQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COCC1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2877265.png)
![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)
![6-(3-Chlorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2877273.png)
![2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B2877274.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2877275.png)

![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)
![2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2877278.png)
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile](/img/structure/B2877279.png)


